![molecular formula C29H42O4 B3028148 Antcin A CAS No. 163597-24-8](/img/structure/B3028148.png)
Antcin A
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Antcin A involves its extraction from A. cinnamomea. Researchers have established methods to analyze this compound, including extraction by 50% and 100% methanol. Ultra-high performance liquid chromatography coupled with diode-array detection and quadrupole time-of-flight mass spectrometry (UHPLC/DAD/qTOF-MS) is used to characterize 49 compounds, including 34 ergostanes and 10 lanostanes. The contents of 18 major triterpenoids (10 ergostanes and 8 lanostanes) are determined by UPLC/UV or supercritical fluid chromatography coupled with mass spectrometry (SFC/MS) within 16 minutes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antcin A's Role in Inhibiting ACE2 and Potential SARS-CoV-2 Prophylactic
Antcin A, along with other antcins, has been found to significantly inhibit the activity of angiotensin-converting enzyme 2 (ACE2) in human epithelial cells. This action is particularly noteworthy given ACE2's role in SARS-CoV-2 host cell entry. The inhibition of ACE2 by antcin A suggests potential for its use as a prophylactic agent against SARS-CoV-2 (Kumar et al., 2021).
Broad Spectrum of Biological Activities
Antcin A is a part of a group of steroids in Antrodia spp., which have garnered attention due to their diverse biological activities. Studies have demonstrated antcin A's potential in anti-cancer, anti-inflammation, anti-oxidant, anti-diabetic, anti-aging, immunomodulation, hepatoprotection, and hypolipidemic activities. This extensive range of pharmacological activities underlines the versatility of antcin A as a compound of interest in scientific research (Kumar et al., 2020).
Effect on PPARα Activation
Antcin A has been identified as a new agonist for peroxisome proliferator-activated receptor α (PPARα). PPARα agonists are considered promising for treating dyslipidemia and metabolic disorders. The ability of antcin A to activate PPARα while potentially minimizing adverse effects makes it a promising candidate for managing metabolic disorders (Wang et al., 2018).
Protection Against Acute Liver Injury
Antcin A has shown efficacy in protecting against acute liver injury. This protection is mediated through the disruption of the interaction of c-Jun-N-terminal kinase with mitochondria, thereby interfering with the ROS-dependent self-sustaining activation of MAPK cascade. This hepatoprotective effect of antcin A opens avenues for its use in treating liver diseases (Huo et al., 2017).
Anti-Metastatic Potential in Breast Cancer Treatment
Antcin A modulates the epithelial-to-mesenchymal transition and inhibits the migratory and invasive potentials of human breast cancer cells. This is achieved via p53-mediated miR-200c activation, suggesting that antcin A could be a lead phyto-agent for the development of anti-metastatic drugs for breast cancer treatment (Kumar et al., 2019).
Eigenschaften
IUPAC Name |
(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18+,19+,21-,22+,23+,28+,29-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUWKBKPMVEBO-QNMMDLTMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659014 | |
Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antcin A | |
CAS RN |
163597-24-8 | |
Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.